molecular formula C31H20O10 B600280 CRYPTOMERIN A (REFERENCE GRADE) CAS No. 22012-97-1

CRYPTOMERIN A (REFERENCE GRADE)

Cat. No.: B600280
CAS No.: 22012-97-1
M. Wt: 552.48
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptomerin A is a naturally occurring compound with the molecular formula C31H20O10. It has gained significant attention due to its potential therapeutic and environmental applications. Cryptomerin A is known for its complex structure, which includes multiple hydroxyl groups and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cryptomerin A involves several steps, including the formation of key intermediates and the use of specific reagents. One common synthetic route involves the use of phenolic compounds and chromenone derivatives. The reaction conditions typically include the use of strong acids or bases as catalysts, along with controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of Cryptomerin A often involves large-scale extraction from natural sources, such as certain plant species. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Cryptomerin A. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the reference grade quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Cryptomerin A undergoes various chemical reactions, including:

    Oxidation: Cryptomerin A can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert Cryptomerin A into its corresponding dihydro derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the aromatic rings of Cryptomerin A.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds. These products have distinct chemical and physical properties that can be utilized in different applications .

Scientific Research Applications

Cryptomerin A has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of environmentally friendly pesticides and herbicides

Mechanism of Action

The mechanism of action of Cryptomerin A involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in cancer cells through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases. Additionally, Cryptomerin A can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    Cryptomerin B: Similar in structure but with different functional groups, leading to variations in biological activity.

    Cryptomerin C: Another derivative with distinct chemical properties and applications.

    Flavonoids: A broader class of compounds with similar aromatic structures and hydroxyl groups.

Uniqueness of Cryptomerin A

Cryptomerin A stands out due to its unique combination of hydroxyl groups and aromatic rings, which contribute to its diverse chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells and its potential use in environmentally friendly applications make it a compound of significant interest in various fields .

Properties

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O10/c1-38-18-6-2-15(3-7-18)25-13-22(35)29-27(41-25)14-23(36)31(30(29)37)39-19-8-4-16(5-9-19)24-12-21(34)28-20(33)10-17(32)11-26(28)40-24/h2-14,32-33,36-37H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHZOLWNLOEMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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